

Physical and chemical properties of (S)-(+)-2-(Methoxymethyl)pyrrolidine

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Compound of Interest

Compound Name: (S)-(+)-2-(Methoxymethyl)pyrrolidine

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An In-depth Technical Guide to (S)-(+)-2-(Methoxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-(Methoxymethyl)pyrrolidine, a chiral cyclic amine, is a versatile building block and chiral auxiliary in asymmetric synthesis. Its unique structural features, including a stereogenic center and a coordinating methoxymethyl group, make it a valuable tool in the stereoselective synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of the physical and chemical properties of **(S)-(+)-2-(Methoxymethyl)pyrrolidine**, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in synthetic chemistry.

Physical and Chemical Properties

(S)-(+)-2-(Methoxymethyl)pyrrolidine is a colorless to light yellow liquid at room temperature. It is soluble in water, ether, and dichloromethane.^[1] Below is a summary of its key physical and chemical properties.

Table 1: Physical Properties of (S)-(+)-2-(Methoxymethyl)pyrrolidine

Property	Value	Reference
Appearance	Clear colorless to light yellow liquid	[1]
Molecular Formula	C ₆ H ₁₃ NO	[2][3]
Molecular Weight	115.17 g/mol	[2][3]
Boiling Point	62 °C at 40 mmHg	[1][2]
Density	0.933 g/mL at 25 °C	[1][2]
Refractive Index (n ²⁰ /D)	1.4457	[2]
Optical Activity ([α] ²⁰ /D)	+2.4° (c = 2 in benzene)	[1][2]
Flash Point	45 °C (113 °F) - closed cup	[2]
pKa	10.01 ± 0.10 (Predicted)	[1]

Table 2: Chemical Identifiers

Identifier	Value	Reference
CAS Number	63126-47-6	[2][3]
IUPAC Name	(2S)-2-(methoxymethyl)pyrrolidine	[3]
SMILES	<chem>COC[C@@H]1CCCN1</chem>	[2][3]
InChI	1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1	[2][3]
InChIKey	CHPRFKYDQRKRRK-LURJTMIESA-N	[2][3]

Synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine

The synthesis of **(S)-(+)-2-(Methoxymethyl)pyrrolidine** is commonly achieved from the chiral pool starting material, (S)-proline. The following protocol is adapted from the synthesis of the related compound, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), and outlines the key steps to obtain the target molecule.^{[4][5]}

Experimental Protocol: Synthesis from (S)-Proline

This multi-step synthesis involves the reduction of (S)-proline to (S)-(+)-2-(Hydroxymethyl)pyrrolidine, followed by O-methylation.

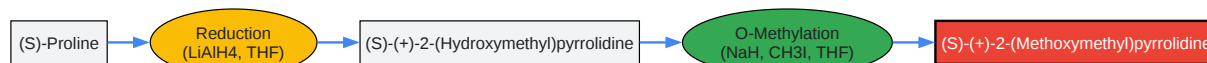
Step 1: Reduction of (S)-Proline to (S)-(+)-2-(Hydroxymethyl)pyrrolidine^[4]

- In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a powder addition funnel, suspend lithium aluminum hydride (LiAlH_4) (1.56 mol) in anhydrous tetrahydrofuran (THF) (2.5 L).
- Heat the suspension to reflux.
- Carefully add powdered (S)-proline (1 mol) in small portions to maintain a gentle reflux.
- After the addition is complete, continue refluxing for an additional hour.
- Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH_4 by the slow addition of a solution of potassium hydroxide (28 g) in water (112 mL).
- Filter the resulting precipitate and wash thoroughly with THF.
- Concentrate the filtrate under reduced pressure to yield crude (S)-(+)-2-(Hydroxymethyl)pyrrolidine.

Step 2: O-Methylation of (S)-(+)-2-(Hydroxymethyl)pyrrolidine This step is a conceptual adaptation for the synthesis of the title compound, based on standard organic chemistry procedures.

- Dissolve the crude (S)-(+)-2-(Hydroxymethyl)pyrrolidine in a suitable anhydrous solvent (e.g., THF).

- Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise to form the alkoxide.
- Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction carefully with water.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation under reduced pressure to obtain pure **(S)-(+)-2-(Methoxymethyl)pyrrolidine**.



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Caption: Synthetic workflow for **(S)-(+)-2-(Methoxymethyl)pyrrolidine**.

Spectroscopic Characterization

The structure and purity of **(S)-(+)-2-(Methoxymethyl)pyrrolidine** are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

- Prepare a sample by dissolving 5-25 mg of **(S)-(+)-2-(Methoxymethyl)pyrrolidine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- For ^1H NMR, a standard single-pulse sequence is used with an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Expected ^1H NMR Spectral Data: While a detailed, published spectrum with assigned peaks is not readily available in the searched literature, the expected proton signals would correspond to the methoxy group, the methylene group adjacent to the ether oxygen, the methine proton at the stereocenter, and the four methylene groups of the pyrrolidine ring.

Expected ^{13}C NMR Spectral Data: Similarly, the ^{13}C NMR spectrum would show distinct signals for the methoxy carbon, the ether-linked methylene carbon, the chiral methine carbon, and the four carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Experimental Protocol:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
- Acquire the mass spectrum in positive ion mode.

Fragmentation Pattern: In GC-MS analysis, the top three mass-to-charge ratio (m/z) peaks are observed at 70, 28, and 43.^[3] The peak at m/z 70 likely corresponds to the loss of the methoxymethyl group, resulting in the pyrrolidinylium cation.

Infrared (IR) Spectroscopy

Experimental Protocol:

- Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
- Place a small drop of the neat liquid sample directly on the ATR crystal.
- Record the spectrum over the range of 4000-400 cm^{-1} .

Characteristic IR Absorptions: The IR spectrum of **(S)-(+)-2-(Methoxymethyl)pyrrolidine** would be expected to show characteristic absorptions for:

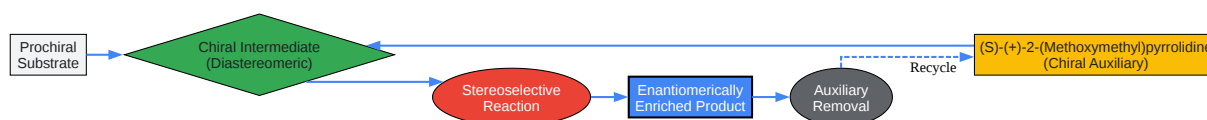
- N-H stretch: A weak to medium band around 3300-3500 cm^{-1} for the secondary amine.
- C-H stretch: Strong bands in the 2850-3000 cm^{-1} region for the aliphatic C-H bonds.
- C-O stretch: A strong band in the 1050-1150 cm^{-1} region for the ether linkage.

Applications in Asymmetric Synthesis

(S)-(+)-2-(Methoxymethyl)pyrrolidine is a prominent chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.^[6]^[7] Its efficacy stems from the rigid five-membered ring and the ability of the nitrogen and the ether oxygen to chelate with metal ions, creating a sterically defined environment that favors the formation of one enantiomer over the other.^[6]

This chiral auxiliary is utilized in a variety of asymmetric transformations, including:

- Alkylation of ketones and aldehydes: By forming a chiral enamine or imine, it directs the approach of an electrophile.
- Diels-Alder reactions: It can be used to create chiral catalysts for stereoselective cycloadditions.
- Michael additions: It facilitates the conjugate addition of nucleophiles to α,β -unsaturated systems with high stereocontrol.



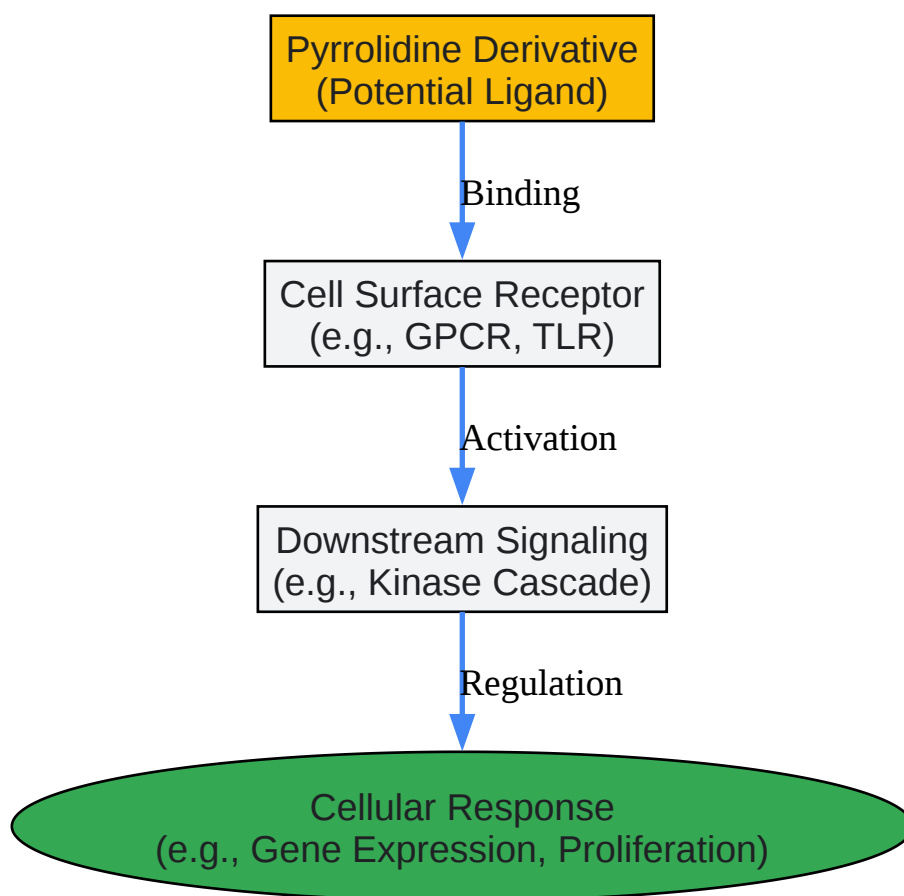
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Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Role in Signaling Pathways

While direct studies on the interaction of **(S)-(+)-2-(Methoxymethyl)pyrrolidine** with specific signaling pathways are not extensively documented in the reviewed literature, the broader class of pyrrolidine-containing compounds is of significant interest in drug discovery and chemical biology. Pyrrolidine scaffolds are present in numerous biologically active molecules and approved drugs.^{[8][9]}

For instance, derivatives of pyrrolidine have been investigated for their ability to modulate signaling pathways involved in inflammation and cancer. Some pyrrolidine-based compounds have been shown to interact with targets such as Toll-like receptors (TLRs) and sphingosine kinases (SphK). It is plausible that **(S)-(+)-2-(Methoxymethyl)pyrrolidine** or its derivatives could exhibit biological activity, but further research is required to elucidate any specific roles in cellular signaling.



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Caption: Generalized signaling pathway potentially modulated by pyrrolidine derivatives.

Safety Information

(S)-(+)-2-(Methoxymethyl)pyrrolidine is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(S)-(+)-2-(Methoxymethyl)pyrrolidine is a valuable chiral building block with well-defined physical and chemical properties. Its primary application lies in the field of asymmetric synthesis, where it serves as an effective chiral auxiliary for the stereoselective preparation of a wide range of organic compounds. While its direct biological role in signaling pathways is an area for future investigation, the prevalence of the pyrrolidine scaffold in pharmaceuticals

underscores the potential importance of this and related molecules in drug discovery and development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this versatile compound.

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